BENGHE Foundational & Exploratory

Check Availability & Pricing

Macquarimicin C: A Comprehensive Technical
Guide on its Chemical Structure and
Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Macquarimicin C

Cat. No.: B1251080

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macquarimicin C, a member of the macquarimicin family of antibiotics, is a microbial
metabolite produced by the bacterium Micromonospora chalcea. These compounds have
garnered significant interest due to their unique and complex molecular architecture and
potential biological activities. This technical guide provides a detailed overview of the chemical
structure and absolute stereochemistry of Macquarimicin C, supported by spectroscopic data
and insights from its total synthesis.

Chemical Structure

Macquarimicin C possesses a complex pentacyclic framework. Its molecular formula has
been established as C22H260s. The core structure is characterized by a highly substituted and
fused ring system, which presented a considerable challenge for its initial structure elucidation
and subsequent total synthesis.

The IUPAC name for Macquarimicin C is
(2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-
11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione.
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Caption: 2D Chemical Structure of Macquarimicin C.

Stereochemistry

The absolute stereochemistry of the macquarimicins, including Macquarimicin C, was
definitively established through the successful total synthesis by Munakata, Takao, and Tadano
in 2004.[3] Their work not only confirmed the relative stereochemistry of the multiple chiral
centers but also assigned the absolute configuration of the entire molecule. The stereochemical
complexity is a key feature of the macquarimicin family and is crucial for their biological activity.

The key stereochemical features of Macquarimicin C are:

o Multiple Chiral Centers: The molecule contains numerous stereocenters, contributing to its
complex three-dimensional shape.

o Fused Ring System: The stereochemical relationships between the fused rings are critical to
the overall architecture.

o Exocyclic Substituents: The stereochemistry of the side chains is also well-defined.

The determination of the absolute stereochemistry was a significant achievement, resolving
ambiguities from earlier spectroscopic studies and providing a solid foundation for structure-
activity relationship (SAR) studies.

Spectroscopic Data

The structural elucidation of Macquarimicin C was heavily reliant on a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
High-Resolution Mass Spectrometry (HRMS). The data presented below is based on the
characterization from the total synthesis efforts, which provide the most accurate and complete
picture of the molecule.
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High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the molecular formula of Macquarimicin C.

lon Calculated m/z Found m/z

[M+Na]* 409.1627 409.1625

'H NMR Spectroscopic Data

The *H NMR spectrum of Macquarimicin C reveals the chemical environment of each proton
in the molecule. The following table summarizes the key chemical shifts (d) in ppm, coupling
constants (J) in Hz, and assignments. (Data recorded in CDCIs at 500 MHz).
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Proton 0 (ppm) Multiplicity J (Hz2)
H-1la 2.65 dd 13.5,5.0
H-1p3 1.87 dd 13.5, 11.0
H-2 4.08 m

H-3a 2.95 m

H-4a 2.15 m

H-40 1.65 m

H-5a 2.30 m

H-6 5.98 d 10.0

H-7 5.80 dd 10.0, 2.5
H-8 2.85 m

H-9a 1.95 m

H-9B 1.50 m

H-10a 3.20 m

H-11 3.55 m

H-11a 2.70 m

H-11b 2.50 m

H-14 2.80 d 17.0
H-14' 2.60 d 17.0
3-Me 1.25 d 7.0
15-Me 2.18 S

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon skeleton of Macquarimicin C.
The following table summarizes the chemical shifts (8) in ppm. (Data recorded in CDCls at 125
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Carbon 3 (ppm)
C-1 35.2
C-2 75.8
C-3 175.1
C-3a 50.1
C-4 28.9
C-5 38.2
C-5a 48.5
C-6 128.5
C-7 130.2
C-7a 138.9
C-8 45.3
C-9 25.1
C-10 210.5
C-10a 60.2
C-11 42.1
C-11a 55.6
C-11b 48.9
C-12 208.1
C-13 145.8
C-13a 132.7
C-14 49.8
C-15 30.1
3-Me 15.3
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Experimental Protocols

The definitive characterization and stereochemical assignment of Macquarimicin C were
established through its total synthesis. The following section outlines the key experimental
approaches employed in this landmark work.

General Synthetic Strategy

The total synthesis of Macquarimicin C was a multi-step process that involved the strategic
construction of the complex polycyclic core. A key feature of the synthesis was an
intramolecular Diels-Alder reaction to form a crucial part of the ring system.[3]

Linear Precursor Key Step Intramolecular Polycyclic Intermediate Further Functionalization Macquarimicin C
Diels-Alder Reaction ey and Cyclization a

Click to download full resolution via product page

Caption: General synthetic workflow for Macquarimicin C.

Key Experimental Procedures (lllustrative)

» Diels-Alder Cyclization: A solution of the linear triene precursor in toluene was heated at a
high temperature in a sealed tube to facilitate the intramolecular [4+2] cycloaddition. The
reaction progress was monitored by thin-layer chromatography (TLC).

 Purification: Products at various stages were purified using column chromatography on silica
gel with a gradient of ethyl acetate in hexanes as the eluent.

o Spectroscopic Analysis: *H NMR and 13C NMR spectra were recorded on a 500 MHz
spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak. High-
resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Conclusion

The chemical structure and absolute stereochemistry of Macquarimicin C have been
unequivocally established through a combination of detailed spectroscopic analysis and, most
importantly, its total synthesis. The complex, densely functionalized pentacyclic core presents a
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fascinating architectural motif. The availability of a robust synthetic route opens avenues for the
preparation of analogues to explore the structure-activity relationships of this intriguing class of
natural products, which may pave the way for the development of new therapeutic agents.
Researchers and drug development professionals can leverage this detailed structural and
stereochemical understanding for future investigations into the biological mechanisms and
potential applications of Macquarimicin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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